molecular formula C16H11Cl3N2S B5120112 4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No. B5120112
M. Wt: 369.7 g/mol
InChI Key: BDECEXVPRJTPLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine is a synthetic compound that belongs to the class of thiazole derivatives. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. In

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. In cancer cells, it may induce apoptosis (programmed cell death) by activating certain signaling pathways. In fungi, it may disrupt the integrity of the cell membrane, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine have been studied in vitro and in vivo. In cancer cells, it has been shown to inhibit cell growth and induce apoptosis. In animal studies, it has been shown to have anti-inflammatory and analgesic effects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have potential applications in various fields, making it a versatile compound for research. However, one limitation is the lack of information on its toxicity and safety profile, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine. One direction is to further investigate its potential applications in medicine, particularly as an anticancer agent. Another direction is to explore its potential applications in agriculture, as a potential fungicide or insecticide. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Finally, research on the synthesis of new materials using this compound as a precursor may lead to the discovery of new materials with interesting properties.

Synthesis Methods

The synthesis of 4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine involves the reaction of 4-chloroaniline, 3,4-dichlorobenzaldehyde, and 2-amino-4-methylthiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is obtained as a yellow crystalline solid and can be purified by recrystallization.

Scientific Research Applications

4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine has been studied for its potential applications in various fields. In medicine, it has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, it has been studied as a potential fungicide, as it has been shown to have antifungal activity against various plant pathogens. In materials science, it has been investigated as a potential precursor for the synthesis of new materials with interesting properties.

properties

IUPAC Name

4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N2S/c1-9-15(10-2-4-11(17)5-3-10)21-16(22-9)20-12-6-7-13(18)14(19)8-12/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDECEXVPRJTPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.